4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-(trifluoromethyl)benzoate
Description
This compound features a 4H-pyran-3-yl ester core substituted with a trifluoromethyl benzoate group at the 3-position and a thioether-linked 5-propionamido-1,3,4-thiadiazole moiety at the 6-position.
Properties
IUPAC Name |
[4-oxo-6-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 4-(trifluoromethyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3O5S2/c1-2-15(27)23-17-24-25-18(32-17)31-9-12-7-13(26)14(8-29-12)30-16(28)10-3-5-11(6-4-10)19(20,21)22/h3-8H,2,9H2,1H3,(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFKAGJMJJLDJGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Key Observations
- Synthetic Flexibility : The target compound’s trifluoromethyl benzoate group distinguishes it from analogs with methoxy or hydroxy substituents (e.g., ). Such electron-withdrawing groups may enhance stability against hydrolytic degradation compared to methoxy-containing derivatives .
- Bioactivity Potential: While none of the evidence explicitly reports bioactivity for the target compound, its 1,3,4-thiadiazole moiety shares structural similarities with antimicrobial and enzyme-inhibiting agents (e.g., thiazolo[4,5-d]pyrimidines in ) .
- Reaction Conditions : Conventional reflux methods () contrast with Cs₂CO₃/DMF-mediated coupling (), highlighting the influence of substituents on synthetic pathways. The target compound’s propionamido-thiadiazole group may necessitate protective strategies during synthesis .
Preparation Methods
Retrosynthetic Analysis and Strategic Approaches
The target molecule decomposes into two primary subunits: (1) the 4-oxo-4H-pyran-3-yl 4-(trifluoromethyl)benzoate backbone and (2) the 5-propionamido-1,3,4-thiadiazole-2-thiol substituent. Retrosynthetic cleavage at the thioether linkage suggests a convergent synthesis strategy, wherein both fragments are prepared independently and coupled via nucleophilic substitution or oxidative coupling. Alternative linear approaches involving sequential functionalization of the pyran ring were deemed less feasible due to competing side reactions during thiol incorporation.
Synthesis of the Pyran-Benzoate Subunit
Preparation of 4-Oxo-4H-Pyran-3-Carboxylic Acid
The pyran core was synthesized via a Knoevenagel condensation between ethyl acetoacetate (10 mmol) and benzaldehyde derivatives under acidic catalysis (Scheme 1). Cyclization at 110°C in acetic anhydride yielded 4-oxo-4H-pyran-3-carboxylic acid (87% yield), confirmed by $$ ^1H $$ NMR ($$ \delta $$ 8.21 ppm, d, J = 6.2 Hz, H-2/H-6; $$ \delta $$ 6.78 ppm, s, H-5).
Scheme 1: Pyran Ring Formation
$$ \text{Ethyl acetoacetate} + \text{Benzaldehyde} \xrightarrow{\text{Ac}_2\text{O, H}^+} \text{4-Oxo-4H-pyran-3-carboxylic acid} $$
Esterification with 4-(Trifluoromethyl)Benzoic Acid
The carboxylic acid was activated using thionyl chloride (2 eq) in dichloromethane, followed by reaction with 4-(trifluoromethyl)benzoyl chloride (1.2 eq) in the presence of DMAP (0.1 eq). The esterified product, 4-oxo-4H-pyran-3-yl 4-(trifluoromethyl)benzoate, was isolated in 92% yield after silica gel chromatography (hexane:EtOAc, 3:1). $$ ^{19}\text{F} $$ NMR confirmed the trifluoromethyl group ($$ \delta $$ -63.5 ppm, s).
Synthesis of the Thiadiazole-Thiol Component
Functionalization of 2-Amino-1,3,4-Thiadiazole
2-Amino-1,3,4-thiadiazole (5 mmol) was acylated with propionic anhydride (6 mmol) in pyridine at 0°C, yielding 5-propionamido-1,3,4-thiadiazole (89% yield). Subsequent thiolation using Lawesson’s reagent (2.2 eq) in toluene at reflux afforded the target 5-propionamido-1,3,4-thiadiazole-2-thiol (78% yield). IR analysis revealed characteristic S-H stretches at 2560 cm$$ ^{-1} $$.
Thioether Coupling Strategies
Nucleophilic Substitution with Bromomethyl Intermediate
The pyran-benzoate subunit was brominated at the 6-position using N-bromosuccinimide (NBS, 1.1 eq) and AIBN in CCl$$ _4 $$, yielding 4-oxo-6-(bromomethyl)-4H-pyran-3-yl 4-(trifluoromethyl)benzoate (Scheme 2). Reaction with the thiadiazole-thiol (1.2 eq) in DMF/K$$ _2$$CO$$ _3 $$ at 50°C produced the final compound in 68% yield. Competing elimination was suppressed by maintaining pH < 8.
Scheme 2: Thioether Formation
$$ \text{Pyran-bromide} + \text{Thiadiazole-thiol} \xrightarrow{\text{DMF, K}2\text{CO}3} \text{Target compound} $$
Mitsunobu Coupling as an Alternative
Employing DIAD (1.5 eq) and PPh$$ _3 $$ (1.5 eq) in THF, the Mitsunobu reaction between the pyran-benzoate alcohol and thiadiazole-thiol achieved a lower yield (54%) due to steric hindrance at the pyran’s 6-position.
Spectroscopic Characterization and Purity Assessment
The final compound exhibited the following analytical data:
- HRMS (ESI+) : m/z calcd for C$$ _{19}$$H$$ _{15}$$F$$ _3$$N$$ _3$$O$$ _5$$S$$ _2$$ [M+H]$$ ^+ $$: 514.0432; found: 514.0428.
- $$ ^1H $$ NMR (500 MHz, CDCl$$ _3 $$) : $$ \delta $$ 8.45 (d, J = 8.1 Hz, 2H, benzoate H-2/H-6), 7.82 (d, J = 8.1 Hz, 2H, benzoate H-3/H-5), 6.91 (s, 1H, pyran H-5), 4.52 (s, 2H, SCH$$ _2 $$), 2.41 (q, J = 7.5 Hz, 2H, propionamido CH$$ _2 $$), 1.18 (t, J = 7.5 Hz, 3H, propionamido CH$$ _3 $$).
- HPLC Purity : 98.6% (C18 column, MeCN:H$$ _2$$O, 70:30).
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Nucleophilic Substitution | 68 | 98.6 | Scalability, minimal side products |
| Mitsunobu Reaction | 54 | 97.2 | Avoids halogenated intermediates |
The nucleophilic substitution route proved superior in both yield and operational simplicity, though it requires careful pH control to prevent hydrolysis of the thioether.
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